![molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9](/img/structure/B12546490.png)
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilicon compound known for its unique properties and applications in various fields. This compound features a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. The presence of the trimethoxysilyl group imparts significant reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
作用机制
The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound features an ethylenediamine moiety instead of a butan-2-imine group.
Trimethoxysilane: A simpler compound with only a trimethoxysilyl group attached to a hydrogen atom.
Uniqueness
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is unique due to its combination of a trimethoxysilyl group and a butan-2-imine moiety. This structure imparts distinct reactivity and functionality, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
153821-57-9 |
|---|---|
分子式 |
C10H23NO3Si |
分子量 |
233.38 g/mol |
IUPAC 名称 |
N-(3-trimethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3 |
InChI 键 |
XRONIPAEEPVKCD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NCCC[Si](OC)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
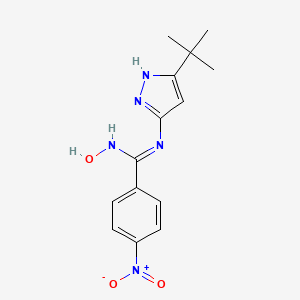
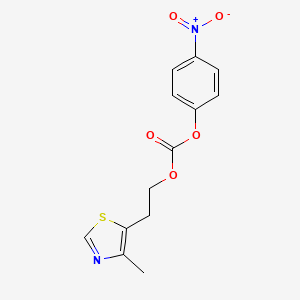
![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)
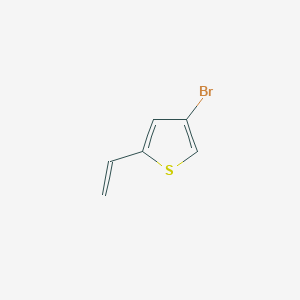
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
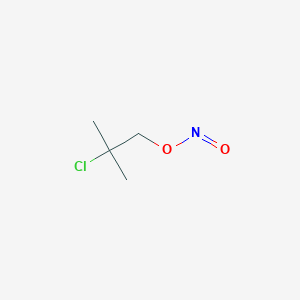
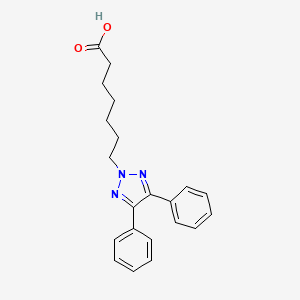
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

